(+/-)-J 113397
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Overview
Description
(+/-)-J 113397 is a chemical compound known for its significant role in scientific research, particularly in the study of neuropharmacology. It is a selective antagonist for the neuropeptide Y receptor Y1, which is involved in various physiological processes including regulation of appetite, anxiety, and circadian rhythms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-J 113397 typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups that are essential for the compound’s activity. This may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(+/-)-J 113397 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(+/-)-J 113397 has a wide range of applications in scientific research:
Neuropharmacology: Used to study the role of neuropeptide Y receptor Y1 in regulating physiological processes.
Drug Development: Serves as a lead compound for developing new therapeutics targeting neuropeptide Y receptors.
Biological Studies: Helps in understanding the mechanisms underlying appetite regulation, anxiety, and circadian rhythms.
Industrial Applications: Potential use in the development of new materials or chemical processes.
Mechanism of Action
(+/-)-J 113397 exerts its effects by selectively binding to the neuropeptide Y receptor Y1, blocking its activity. This receptor is involved in various signaling pathways that regulate physiological processes such as appetite, anxiety, and circadian rhythms. By antagonizing this receptor, this compound can modulate these processes, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
BIBP 3226: Another selective antagonist for the neuropeptide Y receptor Y1.
SR 120819A: A selective antagonist for the neuropeptide Y receptor Y1 with similar applications in research.
Uniqueness
(+/-)-J 113397 is unique due to its high selectivity and potency for the neuropeptide Y receptor Y1. This makes it particularly useful in studies where precise modulation of this receptor is required. Its unique chemical structure also allows for specific interactions with the receptor, providing insights into the receptor’s function and potential therapeutic applications.
Biological Activity
(+/-)-J 113397 is a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is part of the opioid receptor family. This compound has garnered attention for its potential therapeutic applications in pain management and neurological disorders, particularly in conditions like Parkinson's disease and various pain syndromes.
- Chemical Name : (±)-1-[(3R,4R)-1-(Cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one
- Molecular Formula : C₁₈H₃₁N₃O₂
- Purity : ≥98%
This compound acts primarily as an antagonist at the NOP receptor, inhibiting the effects of nociceptin, a neuropeptide involved in pain modulation. The compound exhibits varying potencies against different opioid receptors, with IC50 values as follows:
Receptor Type | IC50 (nM) |
---|---|
NOP | 2.3 |
κ-opioid | 1400 |
μ-opioid | 2200 |
δ-opioid | >10000 |
These values indicate a high selectivity for the NOP receptor over other opioid receptors, making it a valuable tool for studying nociceptin's role in pain pathways and potential therapeutic interventions .
Pain Modulation
Research indicates that this compound effectively inhibits nociceptin-induced hyperalgesia in animal models. In a study utilizing the mouse tail-flick test, administration of J 113397 significantly reduced hyperalgesic responses, demonstrating its potential as an analgesic agent .
Behavioral Studies
A series of experiments have been conducted to evaluate the behavioral effects of J 113397 in various contexts:
- Antinociceptive Effects : In studies involving primates, J 113397 was shown to shift the dose-response curve for antinociception induced by other compounds like Ro 64-6198. This indicates that J 113397 can modulate pain responses without producing reinforcing effects typically associated with traditional opioids .
- Parkinsonian Models : In models of Parkinson's disease, J 113397 has been observed to enhance the effects of l-DOPA by reducing akinesia and increasing GABA release in specific brain regions. This suggests that NOP antagonists could serve as adjuncts to existing Parkinson's therapies .
Case Studies and Research Findings
Several studies have highlighted the diverse applications and effects of this compound:
- Nociceptin-Induced Antinociception : A study demonstrated that J 113397 effectively antagonized nociceptin-induced antinociception in a dose-dependent manner. The apparent pA2 value was calculated to be approximately 8.0, indicating strong antagonistic properties against nociceptin .
- Neurochemical Effects : Research using microdialysis techniques revealed that J 113397 reduces glutamate release in the substantia nigra, which may contribute to its antiparkinsonian effects. The combination with l-DOPA resulted in enhanced GABAergic transmission, further supporting its potential therapeutic role .
- Receptor Internalization Studies : J 113397 has been shown to block the internalization of the NOP receptor induced by nociceptin, indicating its role in modulating receptor dynamics within neuronal pathways .
Properties
CAS No. |
217461-40-0 |
---|---|
Molecular Formula |
C24H37N3O2 |
Molecular Weight |
399.57 |
Synonyms |
1-[(3R,4R)-1-(Cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-, rel-2H-benzimidazol-2-one; |
Origin of Product |
United States |
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